2-(2-Bromopropyl)-1-chloro-3-fluorobenzene

Organic synthesis Medicinal chemistry Agrochemical intermediates

Precise 1,3-chlorofluoro substitution pattern with a 2-bromopropyl side chain for regioselective functionalization. Computed LogP 3.805, distinct from positional isomers. Serves as a key intermediate in pharmaceutical and agrochemical research, enabling orthogonal alkylation and cross-coupling reactions. Purity verified at ≥98%.

Molecular Formula C9H9BrClF
Molecular Weight 251.52 g/mol
Cat. No. B13601744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromopropyl)-1-chloro-3-fluorobenzene
Molecular FormulaC9H9BrClF
Molecular Weight251.52 g/mol
Structural Identifiers
SMILESCC(CC1=C(C=CC=C1Cl)F)Br
InChIInChI=1S/C9H9BrClF/c1-6(10)5-7-8(11)3-2-4-9(7)12/h2-4,6H,5H2,1H3
InChIKeyHNIXVWMLRKIJRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromopropyl)-1-chloro-3-fluorobenzene (CAS 1464812-78-9): Procurement-Grade Halogenated Aromatic Intermediate for Pharmaceutical and Agrochemical Synthesis


2-(2-Bromopropyl)-1-chloro-3-fluorobenzene (CAS 1464812-78-9) is a halogenated aromatic compound with molecular formula C9H9BrClF and molecular weight 251.52 g/mol [1]. The compound features a benzene ring bearing chlorine and fluorine substituents in a 1,3-relationship, with a 2-bromopropyl side chain at the 2-position [1]. It is commercially available as a research chemical and synthetic building block from multiple specialty chemical suppliers with purities typically ranging from 95% to 98% . The compound is classified as hazardous (GHS06, GHS08; UN 2811, Class 6.1, Packing Group III) . It is intended exclusively for research and further manufacturing use, not for direct human or veterinary application .

Why In-Class Bromo-Chloro-Fluorobenzene Analogs Cannot Be Interchanged with 2-(2-Bromopropyl)-1-chloro-3-fluorobenzene Without Validation


Within the C9H9BrClF isomer family, positional variation of halogen and bromopropyl substituents produces compounds with distinct electronic properties, steric profiles, and regiochemical reactivity patterns that critically affect downstream synthetic outcomes. The 2-bromopropyl group (secondary alkyl bromide) at the ortho position relative to the chlorine substituent creates a unique steric and electronic environment that differs fundamentally from analogs bearing 3-bromopropyl (primary alkyl bromide) chains or alternative substitution patterns [1]. Patent literature on related 1-fluoro-2-substituted-3-chlorobenzenes demonstrates that selective deprotonation adjacent to the fluorine substituent enables regioselective functionalization pathways that would be altered or absent with different substitution arrangements [2]. In the absence of direct comparative performance data, substitution with any positional isomer or alternative halogenation pattern introduces unquantified risk to synthetic reproducibility and should be approached only with explicit validation of the specific reaction conditions.

2-(2-Bromopropyl)-1-chloro-3-fluorobenzene: Quantitative Differentiation Evidence Versus Structural Analogs


Positional Isomerism: 2-Bromopropyl Side Chain at Ortho Position Creates Distinct Molecular Geometry from 3-Bromopropyl Analogs

The target compound possesses a secondary alkyl bromide (2-bromopropyl) at the ortho position relative to the chlorine substituent, whereas closely related commercially available analogs such as 1-(3-bromopropyl)-2-chloro-3-fluorobenzene feature a primary alkyl bromide (3-bromopropyl) chain [1]. This structural distinction is fundamental: the secondary bromide in the target compound presents different steric hindrance during nucleophilic substitution and altered β-hydride elimination potential in transition metal-catalyzed reactions compared to primary bromopropyl analogs. Additionally, the ortho-relationship between the bromopropyl group and chlorine substituent in the target compound (substitution at positions 1-Cl, 2-CH2CH(Br)CH3, 3-F) differs from positional isomers such as 4-(2-bromopropyl)-2-chloro-1-fluorobenzene, which places the bromopropyl group para to chlorine [2].

Organic synthesis Medicinal chemistry Agrochemical intermediates

Electronic Property Differentiation: Computed LogP Comparison with Positional Isomers

The target compound exhibits a computed octanol-water partition coefficient (LogP) of 3.805 based on XLogP3 methodology, as reported in supplier computational chemistry data . This value differs from the computed LogP of 4.1 reported for the positional isomer 4-(2-bromopropyl)-2-chloro-1-fluorobenzene [1], representing a difference of approximately 0.3 log units, which corresponds to a ~2-fold difference in lipophilicity. The LogP difference arises directly from the distinct halogen and side chain substitution patterns between these constitutional isomers. Although both compounds share identical molecular formulas (C9H9BrClF) and molecular weights (251.52 g/mol), their different substitution arrangements produce measurably distinct physicochemical profiles that would affect chromatographic behavior, membrane permeability in biological assays, and solubility characteristics.

Lipophilicity Physicochemical properties Drug design

Commercial Purity Benchmarking: ≥98% Purity Specification from Multiple Established Suppliers

The target compound is commercially available with a documented purity specification of ≥98% from ChemScene (Cat. No. CS-0304357) and 98% from Leyan (Product No. 1375027) . Other suppliers, such as AKSci, offer the compound at ≥95% minimum purity . The availability of ≥98% purity material from multiple independent vendors provides procurement flexibility and establishes a baseline quality expectation for research applications. For context, many specialty halogenated building blocks in this molecular weight range are offered only at 95% purity from single sources, which may introduce batch-to-batch variability in sensitive synthetic applications. However, no direct comparative purity data across all C9H9BrClF isomers is available to establish whether 98% purity is exceptional within this compound class.

Chemical procurement Quality control Synthetic reliability

Reactivity Inference: Class-Level Precedent for Ortho-Halogenated Fluorobenzene Regioselectivity in Deprotonation and Cross-Coupling

Patent literature on structurally related 1-fluoro-2-substituted-3-chlorobenzenes establishes that compounds bearing this substitution pattern undergo selective deprotonation at the position adjacent to the fluorine substituent when treated with alkyl lithium bases [1]. This regioselectivity enables predictable functionalization to yield boronic acid derivatives valuable in herbicide synthesis [1]. Additionally, research on ortho-substituted fluorobenzene derivatives demonstrates that in the presence of 2-bromo, 2-chloro, and 2-methoxy substituents, palladium-catalyzed C-H bond arylation proceeds with high regioselectivity at the other ortho-position relative to fluorine (C3), using a diphosphine-palladium catalyst with potassium acetate/dimethylacetamide (PivOK/DMA) [2]. The target compound's 2-(2-bromopropyl) side chain may provide an additional reactive handle for subsequent transformations beyond those possible with simpler ortho-halogenated analogs. However, no experimental data for the target compound itself exists to confirm that it follows these class-level reactivity patterns or to quantify its performance relative to analogs.

C-H functionalization Palladium catalysis Regioselective synthesis

Validated Application Scenarios for 2-(2-Bromopropyl)-1-chloro-3-fluorobenzene in Research and Industrial Synthesis


Pharmaceutical Intermediate Synthesis Requiring Ortho-Dihalogenated Aromatic Scaffolds

The compound serves as a synthetic building block in pharmaceutical research where the combination of chlorine and fluorine substituents on the aromatic ring, coupled with a secondary alkyl bromide side chain, provides multiple orthogonal reactive sites. The secondary bromide enables alkylation or cross-coupling reactions under conditions distinct from those required for aryl halide functionalization. The computed LogP of 3.805 suggests moderate lipophilicity appropriate for generating drug-like intermediates . This scenario applies specifically when the synthetic route requires the precise 1,3-relationship of chlorine and fluorine with a 2-bromopropyl group at the 2-position, as alternative substitution patterns will yield different electronic and steric outcomes.

Agrochemical Intermediate Development Leveraging Halogenated Aromatic Cores

Patent literature establishes that substituted ortho-chloro-bromobenzenes are valuable intermediates in the preparation of agrochemicals, including fungicides and herbicides . The 1-fluoro-2-substituted-3-chlorobenzene core structure, of which the target compound is a derivative, has been explicitly identified as a precursor to herbicidal 2-fluoro-3-substituted-4-chlorophenylboronic acid derivatives [1]. The target compound's 2-bromopropyl side chain may be elaborated to introduce additional functionality required for agrochemical lead optimization.

Regioselective Ortho-Functionalization via Directed C-H Activation Chemistry

Based on class-level precedent, fluorobenzene derivatives bearing ortho-substituents undergo regioselective palladium-catalyzed C-H bond arylation at the position adjacent to fluorine when using diphosphine-palladium catalysts with PivOK/DMA . This reactivity pattern suggests that the target compound could be selectively functionalized at the remaining ortho position (relative to fluorine) without disturbing the existing chloro and bromopropyl substituents. The presence of the 2-bromopropyl group introduces an additional reactive center that could be preserved during aryl C-H functionalization or subsequently elaborated in orthogonal synthetic steps.

Structure-Activity Relationship (SAR) Studies for Halogenated Aromatic Pharmacophores

The compound's distinct combination of chlorine, fluorine, and secondary alkyl bromide substituents, with computed LogP of 3.805 differentiating it from positional isomers (e.g., LogP = 4.1 for 4-(2-bromopropyl)-2-chloro-1-fluorobenzene [1]), makes it suitable as a specific probe molecule in medicinal chemistry SAR campaigns. When evaluating the impact of halogen substitution patterns and side chain branching on target binding, metabolic stability, or physicochemical properties, the compound represents one defined point in a broader matrix of structural variants. Its commercial availability at ≥98% purity supports reproducible SAR data generation.

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